Oleyl chloride
Description
Contextualization within Fatty Acid Derivative Chemistry
Oleyl chloride, systematically named (9Z)-octadecenoyl chloride, is a derivative of oleic acid, one of the most abundant fatty acids in nature. evitachem.comstobec.comchemicalbook.com It belongs to the class of acyl chlorides, characterized by the functional group -COCl. evitachem.comontosight.ai This reactive group makes this compound a highly valuable intermediate for introducing the oleyl group into other molecules. stobec.com The presence of a cis double bond at the ninth carbon position in its 18-carbon chain imparts specific physical and chemical properties, distinguishing it from its saturated analogue, stearoyl chloride, and other fatty acyl chlorides. evitachem.com The synthesis of this compound is most commonly achieved through the reaction of oleic acid with a chlorinating agent such as thionyl chloride, phosphorus trichloride (B1173362), or oxalyl chloride. evitachem.comontosight.aiorgsyn.org A newer method utilizing triphosgene (B27547) with an N,N-dimethylformamide catalyst has also been developed to enhance purity and yield. evitachem.com
Significance in Contemporary Organic Synthesis and Materials Science
The reactivity of the acyl chloride group makes this compound a cornerstone in a multitude of organic reactions. ontosight.aicymitquimica.com It readily undergoes esterification with alcohols and amidation with amines, allowing for the synthesis of a wide array of oleic acid esters and amides. stobec.comchemimpex.com These derivatives find applications as surfactants, emulsifiers, lubricants, and in the formulation of cosmetics and pharmaceuticals. stobec.comchemimpex.com
In the realm of materials science, this compound is instrumental in modifying the surfaces of various materials to impart desired properties. medchemexpress.combioscience.co.uk Its long hydrocarbon tail provides hydrophobicity, which is exploited in the surface modification of natural fibers like jute to create water-resistant "green" composites. Furthermore, it plays a crucial role in the synthesis of nanoparticles, influencing their size, morphology, and stability. smolecule.comresearchgate.net For instance, it is used in the preparation of lignin (B12514952) oleate (B1233923) nanoparticles and in the synthesis of colloidal and gold nanoparticles. smolecule.com
Interactive Data Tables
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C18H33ClO |
| Molecular Weight | 300.91 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Odor | Pungent |
| Boiling Point | 193 °C at 4 mmHg |
| Density | 0.91 g/mL at 25 °C |
| Refractive Index | n20/D 1.463 (lit.) |
| Solubility | Soluble in organic solvents (e.g., ether, chloroform), insoluble in water |
| CAS Number | 112-77-6 |
Data sourced from multiple references. chemicalbook.comcymitquimica.comchemimpex.comsmolecule.com
Table 2: Common Synthesis Methods for this compound
| Reagent | Description | Reported Yield | Reference |
| Thionyl chloride | A common and effective method for converting oleic acid to this compound. ontosight.aiorgsyn.org | - | ontosight.aiorgsyn.org |
| Phosphorus trichloride | An economical option, though may result in lower yields compared to other methods. orgsyn.orglfchemicals.com | 60% | orgsyn.org |
| Oxalyl chloride | Can provide high yields but may be less economical. orgsyn.org | 86% | orgsyn.org |
| Triphosgene | A newer method using a catalyst, reported to give high purity and yield. evitachem.com | Up to 95% | evitachem.com |
Detailed Research Findings
Recent research has highlighted the diverse applications of this compound in cutting-edge scientific fields. In nanotechnology, it is utilized in the synthesis of hydrophobic alginate derivatives for the sustained release of vitamin D3, demonstrating its potential in drug delivery systems. nih.gov The esterification of softwood Kraft lignin with this compound leads to the formation of stable lignin oleate nanoparticles, which have potential applications in functional coatings and adsorbents. smolecule.comresearchgate.net
In the field of polymer chemistry, this compound serves as a cross-linking agent and is used to modify polymers to create materials with tailored properties like improved flexibility and durability. chemimpex.commedchemexpress.combioscience.co.uk It is also employed in the chemical recycling of poly(ethylene terephthalate). smolecule.com
Furthermore, derivatives of this compound are being investigated for their biological activities. For example, some derivatives have been explored as potential sex attractants for pest control. smolecule.com It is also used as a reagent in the preparation of Vitamin E analogs and antiviral nucleoside phosphoramidate (B1195095) prodrugs. chemicalbook.comchemdad.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
59485-81-3 |
|---|---|
Molecular Formula |
C18H35Cl |
Molecular Weight |
286.9 g/mol |
IUPAC Name |
1-chlorooctadec-9-ene |
InChI |
InChI=1S/C18H35Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3 |
InChI Key |
IFABLCIRROMTAN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCCl |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCl |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCl |
Other CAS No. |
59485-81-3 16507-61-2 |
Origin of Product |
United States |
Synthetic Methodologies for Oleyl Chloride
Established Laboratory and Industrial Synthesis Routes
Traditional methods for synthesizing oleyl chloride rely on potent chlorinating agents that have been widely used in both laboratory and industrial settings for decades. These methods are generally effective but come with specific advantages and disadvantages regarding yield, cost, and the nature of by-products.
The reaction of oleic acid with thionyl chloride (SOCl₂) is a common and effective method for producing this compound. smolecule.comontosight.aiscientific.net This process is particularly advantageous because the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. chemguide.co.uklibretexts.org The reaction can be performed by refluxing oleic acid with an excess of thionyl chloride, sometimes with a catalytic amount of N,N-dimethylformamide (DMF). pjoes.com
In one established procedure, oleic acid is added to distilling thionyl chloride in a specialized tangential apparatus designed to handle heat-sensitive substances by minimizing reaction time. orgsyn.org This technique helps to remove excess thionyl chloride from the product, yielding a crude this compound of 97–99% purity that is suitable for many applications without further distillation. orgsyn.org The reaction conditions are generally mild, though the process can be corrosive to equipment. guidechem.com
Phosphorus halides, specifically phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), are also established reagents for the synthesis of this compound from oleic acid. ontosight.aiorgsyn.orgevitachem.com The phosphorus trichloride method is often used in industrial production. guidechem.comlfchemicals.com A typical industrial procedure involves slowly adding PCl₃ to oleic acid while maintaining the temperature at 25-33 °C, followed by heating to 55 °C for several hours. lfchemicals.com The resulting this compound is then separated from the phosphorous acid (H₃PO₃) by-product. chemguide.co.uklfchemicals.com While economical, this method can yield a product of lower purity, and the separation from the non-volatile by-product can be challenging. orgsyn.orgguidechem.com A reported yield using PCl₃ is around 60%. orgsyn.org
Phosphorus pentachloride (PCl₅) also reacts with carboxylic acids to form acyl chlorides. chemguide.co.uk In this case, the by-products are phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.ukbyjus.com The separation of the liquid POCl₃ by-product requires fractional distillation. chemguide.co.uk These phosphorus-based methods often require stringent equipment conditions and can generate significant chemical waste. guidechem.com
The use of oxalyl chloride for the chlorination of oleic acid is known for producing high yields of this compound. smolecule.comorgsyn.org In a laboratory setting, a yield of 86% has been reported when the reaction is conducted in a carbon tetrachloride solvent, although this method is considered less economical than using phosphorus trichloride. orgsyn.org The reaction can also be carried out in other solvents, such as toluene (B28343) or hexane. prepchem.comprepchem.com A typical lab procedure involves dissolving oleic acid in a suitable solvent and adding oxalyl chloride, followed by stirring for a set period. prepchem.comprepchem.com The reaction with oxalyl chloride is generally clean, with gaseous by-products (CO and CO₂), which simplifies workup.
Table 1: Comparison of Established Synthesis Routes for this compound
| Method | Chlorinating Agent | Typical Yield | Key By-products | Remarks |
| Thionyl Chloride | SOCl₂ | 97-99% (crude) orgsyn.org | SO₂, HCl (gaseous) chemguide.co.uk | Gaseous by-products simplify purification; a very common lab method. libretexts.orgorgsyn.org |
| Phosphorus Halides | PCl₃ / PCl₅ | 60% (with PCl₃) orgsyn.org | H₃PO₃ (from PCl₃), POCl₃ (from PCl₅) chemguide.co.uk | Economical but can result in lower purity and difficult by-product removal. orgsyn.orgguidechem.com |
| Oxalyl Chloride | (COCl)₂ | 86% orgsyn.org | CO, CO₂, HCl (gaseous) | High yield, but the reagent is more expensive. orgsyn.org |
Chlorination with Phosphorus Halides (PCl₃, PCl₅)
Novel and Green Synthetic Approaches
In response to the environmental and safety drawbacks of traditional methods, research has focused on developing novel and greener synthetic routes for this compound. These approaches prioritize safety, milder reaction conditions, higher purity, and reduced environmental impact.
A novel and safer method for synthesizing this compound utilizes triphosgene (B27547), a solid and stable crystalline compound, as a substitute for highly toxic phosgene (B1210022) gas or other hazardous reagents like phosphorus trichloride. guidechem.comevitachem.comgoogle.com This method involves reacting oleic acid with triphosgene in the presence of a catalyst, such as N,N-dimethylformamide (DMF). google.com
The reaction is typically carried out by stirring the components at a controlled temperature between 40°C and 80°C for a duration of 0.5 to 8 hours. google.com The molar ratio of oleic acid to triphosgene can range from 3:1 to 1:1. google.com This approach is noted for its mild reaction conditions, high product purity, and high yields, which can reach up to 95%. evitachem.comgoogle.com The use of solid triphosgene enhances safety and convenience compared to gaseous or highly corrosive liquid reagents. guidechem.comgoogle.com The by-products are gaseous carbon dioxide and hydrogen chloride. nih.gov
The development of environmentally benign catalytic systems represents a significant trend in the synthesis of acyl chlorides, including this compound. The goal is to design processes that are more efficient, produce less waste, and operate under milder conditions. pjoes.com This includes the use of catalysts to improve reaction rates and selectivity, as well as exploring solvent-free conditions to reduce environmental impact. mdpi.comcsic.es
The triphosgene method, which uses a catalytic amount of DMF, is an example of this trend. google.com Other research in related fields explores the use of various catalysts to make chemical transformations of fatty acids more efficient and sustainable. csic.esresearchgate.net For instance, some modern synthetic methods aim to reduce or eliminate the use of hazardous solvents and stoichiometric reagents that are difficult to separate from the product. mdpi.com While specific novel catalytic systems exclusively for this compound synthesis are still an emerging area, the principles of green chemistry, such as using safer reagents like triphosgene and minimizing waste, are actively being applied to improve upon traditional synthetic routes. guidechem.comgoogle.comrsc.org
Triphosgene-Mediated Synthesis
Comparative Analysis of Synthetic Efficiencies and Sustainability Metrics
The production of this compound, an important chemical intermediate, is achieved through several synthetic pathways, primarily involving the chlorination of oleic acid. The efficiency, purity, and environmental impact of these methods vary significantly depending on the chlorinating agent and catalysts employed. A comparative analysis of these factors is crucial for selecting the most appropriate methodology for laboratory and industrial-scale synthesis.
Yield Optimization and Purity Assessment
The optimization of reaction yield and the final purity of this compound are paramount for its utility in subsequent chemical transformations. Different chlorinating agents offer a trade-off between yield, reaction conditions, and the purity of the crude product.
Common methods for synthesizing this compound involve the reaction of oleic acid with chlorinating agents such as thionyl chloride, phosphorus trichloride, oxalyl chloride, and triphosgene. evitachem.com The reaction using thionyl chloride in a specialized tangential apparatus can produce a crude yield of 97–99%. orgsyn.org A more novel approach utilizing triphosgene as the chlorinating agent in the presence of a catalyst reports yields and purity as high as 95%. google.com Older methods, such as those using oxalyl chloride or phosphorus trichloride, have been reported to produce lower yields of 86% and 60%, respectively. orgsyn.org
The purity of the final product is often directly related to the purity of the initial oleic acid. orgsyn.org Purity assessment can be conducted using several techniques. The Mohr method, which involves hydrolysis of the this compound followed by measurement of chloride ions, is one way to calculate the product's purity. google.com Another common assessment is infrared spectroscopy, used to confirm the complete conversion by verifying the absence of the characteristic carboxyl band of the starting oleic acid. orgsyn.org For applications requiring high purity, the crude this compound can be distilled under very low pressure to yield a clear, water-white product. orgsyn.org Additionally, color improvement, an indicator of purity, can be achieved by washing the crude product with N,N-dimethylformamide hydrochloride. google.comgoogle.com
| Synthetic Method (Chlorinating Agent) | Reported Yield (%) | Reported Purity (%) | Key Conditions / Notes |
|---|---|---|---|
| Thionyl Chloride | 97–99 (crude) | Dependent on starting material purity | Can be purified by vacuum distillation. orgsyn.org |
| Triphosgene | up to 95 | up to 95 | Catalyzed by N,N-dimethylformamide (DMF) at 40-80°C. google.com |
| Oxalyl Chloride | 86 | Not specified | Reaction performed in carbon tetrachloride. orgsyn.org |
| Phosphorus Trichloride | 60 | Not specified | A less efficient and more polluting method. orgsyn.orggoogle.com |
By-product Management and Waste Reduction
The sustainability of a synthetic route is heavily influenced by the nature and quantity of by-products and the associated waste streams. Traditional methods for this compound synthesis are known for generating significant and often hazardous waste.
The reaction of oleic acid with phosphorus trichloride, for instance, generates phosphorous acid as a major by-product, which poses environmental pollution challenges. google.com Similarly, the thionyl chloride method produces gaseous by-products, namely sulfur dioxide (SO₂) and hydrogen chloride (HCl). These gaseous wastes must be managed, often by scrubbing or removal under vacuum, which also serves to drive the reaction to completion. orgsyn.org Any excess thionyl chloride must also be removed from the final product, typically through heating under reduced pressure. orgsyn.org
In contrast, a method using triphosgene is presented as a more environmentally benign alternative. google.com This process is noted for its simple preparation, minimal equipment requirements, and reduced environmental pollution compared to the phosphorus trichloride method. google.com By avoiding toxic and controlled reagents like phosphorus trichloride, the triphosgene route offers a safer and cleaner pathway, aligning better with green chemistry principles. google.com
| Synthetic Method | Key By-products | Management / Reduction Strategy | Sustainability Notes |
|---|---|---|---|
| Thionyl Chloride | Sulfur dioxide (SO₂), Hydrogen chloride (HCl), excess Thionyl chloride | Removal of gaseous by-products via vacuum; removal of excess reagent by heating under reduced pressure. orgsyn.org | Generates acidic gases that require neutralization/scrubbing. |
| Phosphorus Trichloride | Phosphorous acid | Separation from the main product. | Generates phosphorous acid, which is a pollutant. google.com |
| Triphosgene | (Implicitly Hydrogen chloride, Carbon dioxide) | Reaction is cleaner and by-products are less hazardous than phosphorus-based methods. | Considered to have low environmental pollution and is a safer alternative to traditional methods. google.com |
Catalyst Performance in this compound Production
Catalysts play a critical role in enhancing reaction rates, improving selectivity, and enabling milder reaction conditions in the synthesis of this compound. The choice of catalyst is intrinsically linked to the chosen chlorinating agent.
For the synthesis involving triphosgene, N,N-dimethylformamide (DMF) is employed as a catalyst. google.com The reaction proceeds by reacting oleic acid and triphosgene at temperatures between 40°C and 80°C, with the amount of DMF catalyst added being 10-30% of the molar weight of the oleic acid. google.com The use of DMF in this context facilitates a high-yield and high-purity conversion under relatively mild conditions. google.com DMF can also be used as a catalyst in the reaction of oleyl alcohol with thionyl chloride to produce this compound, where it helps to achieve near-quantitative conversion. The catalytic action in these reactions often involves the formation of a Vilsmeier-Haack type intermediate, which is a more potent acylating agent.
While various catalysts are explored for reactions using this compound, such as in esterification processes, the literature on catalysts for the direct production of this compound from oleic acid primarily highlights the role of DMF in specific systems. rasayanjournal.co.innih.gov
| Catalyst | Associated Synthetic Method | Role / Conditions | Reported Impact |
|---|---|---|---|
| N,N-dimethylformamide (DMF) | Triphosgene Method | Used in amounts of 10-30% of the molar weight of oleic acid; reaction at 40-80°C. google.com | Enables high yield (up to 95%) and high purity (up to 95%) under mild conditions. google.com |
| N,N-dimethylformamide (DMF) | Thionyl Chloride Method (from Oleyl Alcohol) | Used as a catalyst to form the chloride from the corresponding alcohol. | Achieves near-quantitative conversion. |
Reaction Mechanisms and Pathways Involving Oleyl Chloride
Nucleophilic Acyl Substitution Reactions
The cornerstone of oleyl chloride's reactivity is the nucleophilic acyl substitution mechanism. This multi-step process is common to acyl chlorides and is significantly more facile for them compared to other carboxylic acid derivatives due to the electronic properties of the acyl chloride group. crunchchemistry.co.ukmasterorganicchemistry.comchemistrysteps.comchemistrytalk.org
Upon nucleophilic attack, the hybridization of the carbonyl carbon changes from sp² to sp³, resulting in the formation of a transient, high-energy tetrahedral intermediate. masterorganicchemistry.comevitachem.comacs.orglibretexts.org This intermediate contains a negatively charged oxygen atom (an alkoxide) and the original substituents of the carbonyl group, including the incoming nucleophile and the chlorine atom. libretexts.orgresearchgate.netikm.org.my
The tetrahedral intermediate is inherently unstable and rapidly collapses to restore the stable carbonyl double bond. masterorganicchemistry.comacs.orglibretexts.org This collapse involves the elimination of one of the substituents attached to the carbon atom.
The direction of the tetrahedral intermediate's collapse is dictated by the relative leaving group ability of the attached groups. The chloride ion (Cl⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HCl) and is therefore very stable on its own. libretexts.orgbyjus.com Consequently, the intermediate preferentially expels the chloride ion, reforming the carbonyl group and yielding the final acylated product. crunchchemistry.co.uklibretexts.org This step is an elimination phase. The high reactivity of acyl chlorides in these substitution reactions is largely attributed to the fact that chloride is a superior leaving group compared to the alkoxide or amide ions that would need to be expelled in the reverse reactions. libretexts.orgmasterorganicchemistry.com This makes the nucleophilic acyl substitution on this compound a thermodynamically favorable and essentially irreversible process under typical conditions. libretexts.org
Formation and Collapse of Tetrahedral Intermediates
Esterification Reactions and Oleate (B1233923) Synthesis
A prominent application of this compound's reactivity is in the synthesis of esters, specifically oleates. This transformation, known as esterification, occurs through the nucleophilic acyl substitution pathway where an alcohol acts as the nucleophile. chemistrysteps.comevitachem.com
This compound reacts readily with a wide range of simple alcohols to produce the corresponding oleyl esters. chemistrysteps.comsavemyexams.com For instance, the reaction with methanol (B129727) yields methyl oleate, and the reaction with oleyl alcohol produces oleyl oleate, a type of wax ester. researchgate.netikm.org.myrasayanjournal.co.in These reactions typically proceed at room temperature and are often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the hydrogen chloride (HCl) byproduct that is formed, driving the reaction to completion. chemistrysteps.com
The general mechanism follows the established pattern: the alcohol's oxygen atom attacks the carbonyl carbon of this compound, leading to a tetrahedral intermediate which then collapses, eliminating the chloride ion to form the ester. savemyexams.com
The high reactivity of this compound allows for the esterification of more complex and sterically hindered alcohols, enabling the synthesis of valuable specialty esters.
Sterols: this compound is effectively used to synthesize sterol esters, which have applications in the food and pharmaceutical industries. evitachem.comgoogle.com For example, 4,4-dimethylsterols have been efficiently esterified with this compound. researchgate.netresearchgate.net Research has shown that reaction parameters such as temperature, time, and molar ratios of the reactants significantly influence the conversion rate. researchgate.net
| Parameter | Condition | Conversion Rate | Reference |
| Molar Ratio (this compound:Sterol) | 1.1:1 | 99.27% | researchgate.net |
| Temperature | 313 K (40 °C) | 99.27% | researchgate.net |
| Reaction Time | 60 minutes | 99.27% | researchgate.net |
| Interactive Data Table: Reaction Conditions for the Synthesis of 4,4-dimethylsterol oleates |
Chlorogenic Acid: This polyphenol can be acylated with this compound to produce chlorogenic oleate. evitachem.comresearchgate.net The reaction conditions, including the molar ratio of chlorogenic acid to this compound and the presence of a catalyst like triethylamine, are crucial for achieving high conversion. researchgate.netnih.govmdpi.com
| Parameter | Condition | Conversion Rate | Reference |
| Molar Ratio (CGA:this compound) | 1:1.5 | 76.62% | nih.govmdpi.com |
| Molar Ratio (CGA:Triethylamine) | 1:1.5 | 76.62% | nih.govmdpi.com |
| Temperature | 25 °C | 76.62% | nih.govmdpi.com |
| Reaction Time | 20 minutes | 76.62% | nih.govmdpi.com |
| Interactive Data Table: Reaction Conditions for the Synthesis of Chlorogenic Oleate |
Solanesol: Solanesol, a long-chain polyisoprenoid alcohol, reacts with this compound to form solanesyl oleate. evitachem.com This synthesis has been successfully conducted in environmentally benign media like compressed carbon dioxide, demonstrating a greener approach to esterification. researchgate.nettandfonline.com The reaction typically uses a catalyst such as pyridine and proceeds to form the desired ester product. tandfonline.com
Derivatization of Biopolymers (e.g., Cellulose (B213188) Oleate)
The modification of biopolymers, such as cellulose, with this compound introduces long, hydrophobic oleyl chains onto the polymer backbone, significantly altering its properties. The synthesis of cellulose oleate from cellulose and this compound is a prime example of this derivatization. evitachem.com This esterification reaction enhances the hydrophobicity of the naturally hydrophilic cellulose. evitachem.comresearchgate.net
The reaction proceeds via nucleophilic attack of the hydroxyl groups on the cellulose backbone on the electrophilic carbonyl carbon of this compound. This is a classic esterification mechanism involving an acyl chloride. evitachem.com The process is often conducted in the presence of a base to neutralize the hydrochloric acid byproduct. A greener approach using mechanochemical-assisted esterification has also been developed to produce cellulose oleate with reduced solvent usage. researchgate.net
Table 1: Derivatization of Cellulose with this compound
| Reactant 1 | Reactant 2 | Product | Key Outcome |
|---|---|---|---|
| Cellulose | This compound | Cellulose Oleate | Increased hydrophobicity of cellulose evitachem.com |
Acylation Reactions with Diverse Nucleophiles
This compound readily reacts with a wide range of nucleophiles, leading to the formation of oleoyl (B10858665) amides and esters. This reactivity is central to its use in introducing the oleyl group into various organic molecules. cymitquimica.comevitachem.com
The reaction of this compound with amines results in the formation of oleyl amides. This amidation process is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of this compound, leading to the displacement of the chloride ion. evitachem.com
A specific example is the synthesis of oleylamide, where oleoyl chloride is reacted with ammonia (B1221849). google.com To minimize hydrolysis of the highly reactive oleoyl chloride, the reaction is often carried out in a non-aqueous solvent like dichloromethane (B109758). google.com The process involves dissolving ammonia gas in dichloromethane to create an anhydrous solution, to which the oleoyl chloride solution is added. google.com This method can achieve high purity of the resulting oleylamide. google.com
Another study details the synthesis of various fatty acid amides, including those from oleoyl chloride, by condensation with biogenic amines such as histamine, tyramine, and serotonin. jst.go.jp These reactions are typically performed in the presence of a base like triethylamine to scavenge the HCl produced. jst.go.jp
Table 2: Synthesis of Oleyl Amides from this compound
| Nucleophile | Product | Reaction Conditions | Reference |
|---|---|---|---|
| Ammonia | Oleylamide | Dichloromethane, 0-10°C | google.com |
| Histamine | N-oleoyl-histamine | Et3N, DMF, ice bath | jst.go.jp |
| Tyramine | N-oleoyl-tyramine | Et3N, CH2Cl2 | jst.go.jp |
| Serotonin | N-oleoyl-serotonin | Et3N, CH2Cl2 | jst.go.jp |
| Glycine | N-oleoyl-glycine | Aqueous NaOH, pH 9-12.5 | jst.go.jp |
The introduction of the oleyl group into organic molecules and peptides can significantly alter their lipophilicity and biological activity. This compound serves as a key reagent in this process. stobec.com
For instance, N-threoninol-oleamide was synthesized by reacting L-threoninol with this compound. csic.es To achieve this, the hydroxyl groups of L-threoninol were first protected with trimethylsilyl (B98337) (TMS) groups. The subsequent reaction with this compound formed the amide bond, followed by the removal of the TMS protecting groups. csic.es However, this route produced a mixture of products and a low yield of the desired compound. csic.es A more efficient method involved reacting this compound with 4-nitrophenol (B140041) to form 4-nitrophenyl oleate, which then reacted with L-threoninol to give a higher yield of the desired N-threoninol-oleamide. csic.es
In peptide synthesis, the oleyl group can be conjugated to the N-terminus of a peptide sequence. nih.govnih.gov This is typically achieved during solid-phase peptide synthesis. After the final amino acid is coupled, the N-terminal Fmoc protecting group is removed, and the free amine is acylated with oleic acid, often activated by a coupling agent like HCTU or HBTU, or directly with this compound in the presence of a base like DIPEA. nih.govnih.gov
Modification of proteins with this compound is a strategy employed to alter their properties, such as hydrophobicity and antimicrobial activity. researchgate.netresearchgate.net Lysozyme (B549824), an enzyme with antibacterial properties primarily against Gram-positive bacteria, has been a focus of such modifications to broaden its antimicrobial spectrum. researchgate.netnih.govmdpi.com
The chemical modification involves the covalent attachment of the oleyl group to the free amino groups of the lysozyme, typically the ε-amino groups of lysine (B10760008) residues. researchgate.netresearchgate.net This acylation reaction increases the hydrophobicity of the lysozyme molecule. researchgate.net The increased hydrophobicity is thought to enable the modified enzyme to better penetrate the outer membrane of Gram-negative bacteria, thereby enhancing its antimicrobial effect against them. researchgate.net Studies have shown a positive correlation between the degree of modification (the number of attached oleyl groups) and the antimicrobial activity against E. coli. researchgate.net
Table 3: Lysozyme Modification with this compound
| Protein | Modifying Agent | Target Functional Group | Outcome | Reference |
|---|---|---|---|---|
| Lysozyme | This compound | Free amino groups (Lysine residues) | Increased hydrophobicity, enhanced antimicrobial activity against Gram-negative bacteria | researchgate.netresearchgate.net |
Oleyl Group Introduction into Organic Molecules and Peptides
Olefin Metathesis Reactions of this compound
Olefin metathesis is a powerful reaction that allows for the rearrangement of alkene bonds. While information directly on the olefin metathesis of this compound is limited, the cross-metathesis of related unsaturated fatty acid derivatives is well-documented and provides a strong basis for the expected reactivity of this compound. ifpenergiesnouvelles.frresearchgate.net
Cross-metathesis involves the reaction of two different alkenes. organic-chemistry.org In the context of this compound, its internal double bond could react with a terminal or another internal alkene in the presence of a suitable catalyst, typically a ruthenium-based complex like a Grubbs catalyst. ifpenergiesnouvelles.frorganic-chemistry.org This reaction would lead to a mixture of products, including new alkenes with different chain lengths and functionalities. d-nb.info
The cross-metathesis of fatty acid derivatives, such as methyl oleate, with terminal alkenes like allyl chloride has been demonstrated. researchgate.net This reaction introduces a terminal chloride functionality, which can be further transformed. researchgate.net It is expected that this compound would undergo similar cross-metathesis reactions. The reaction mechanism involves the formation of a metallacyclobutane intermediate from the reaction of the alkene with the metal carbene catalyst. libretexts.org This intermediate then fragments to release a new alkene and regenerate a metal carbene, continuing the catalytic cycle. libretexts.orguwindsor.ca The distribution of products is often governed by equilibrium, and the removal of a volatile product like ethene can drive the reaction towards the desired cross-metathesis products. wikipedia.org
Table 4: Potential Cross-Metathesis Reactions of this compound Analogs
| Olefin 1 | Olefin 2 | Catalyst Type | Potential Outcome | Reference |
|---|---|---|---|---|
| Methyl Oleate | Allyl Chloride | Ruthenium-based | Introduction of terminal chloride | researchgate.net |
| Unsaturated Fatty Esters | Acrylonitrile | Ruthenium-based | Formation of nitrile-esters | ifpenergiesnouvelles.fr |
| Plant Oil Derivatives | Allylic Chloride | Ruthenium-based | Access to functional dienes | ifpenergiesnouvelles.frifpenergiesnouvelles.fr |
Self-Disproportionation Mechanisms
The self-disproportionation of this compound, more accurately described as a self-metathesis reaction, involves the reaction of two molecules of this compound to yield two new products. This reaction effectively "swaps" the alkylidene fragments of the two identical olefin molecules. The primary products of the self-metathesis of this compound are 1,18-dichloro-9-octadecene and 9-octadecene. oup.com
The underlying mechanism for this transformation is the widely accepted Chauvin mechanism for olefin metathesis. This mechanism proceeds through a series of organometallic intermediates involving a metal-carbene catalyst. The key steps are:
Initiation : The active metal-carbene catalyst is generated from a pre-catalyst.
[2+2] Cycloaddition : An this compound molecule coordinates to the metal-carbene, and they undergo a [2+2] cycloaddition to form a metallacyclobutane intermediate.
Cycloreversion : The metallacyclobutane ring cleaves in a retro-[2+2] cycloaddition manner. This can either regenerate the starting materials or produce a new metal-carbene and a new olefin.
Propagation : The newly formed metal-carbene reacts with another molecule of this compound, repeating the cycloaddition/cycloreversion sequence and propagating the catalytic cycle.
Termination : The active catalyst is eventually deactivated through various side reactions.
This catalytic cycle leads to a statistical distribution of the alkylidene groups, resulting in the formation of the symmetrical products from the self-reaction of this compound.
Catalytic Systems in this compound Metathesis
The metathesis and self-disproportionation of this compound are effectively facilitated by specific heterogeneous catalyst systems. These catalysts are crucial for enabling the reaction under mild conditions, such as ambient temperature. oup.comoup.com Research has identified rhenium-based catalysts as particularly effective.
A prominent and highly effective catalyst system is Rhenium(VII) oxide supported on alumina (B75360) (Re₂O₇–Al₂O₃). oup.comoup.com The activity of this system can be further enhanced by modification with other metal oxides. These modifiers can improve catalytic performance even at low rhenium concentrations. oup.com
Below is a table summarizing the catalytic systems known to be effective in the metathesis of this compound.
| Catalyst System | Modifier (MeₓOᵧ) | Reaction Type | Conditions | Reference |
| Re₂O₇–Al₂O₃ | Unmodified | Metathesis, Disproportionation | Ambient Temperature | oup.comoup.com |
| Re₂O₇–Al₂O₃ | V₂O₅ | Metathesis, Disproportionation | Ambient Temperature | oup.comoup.com |
| Re₂O₇–Al₂O₃ | MoO₃ | Metathesis, Disproportionation | Ambient Temperature | oup.comoup.com |
| Re₂O₇–Al₂O₃ | WO₃ | Metathesis, Disproportionation | Ambient Temperature | oup.com |
| Re₂O₇–Al₂O₃ | GeO₂ | Metathesis, Disproportionation | Ambient Temperature | oup.com |
These supported rhenium oxide catalysts are valued for their high activity and the ability to function at room temperature, offering a significant advantage in terms of energy efficiency and process simplicity.
Hydrolytic Reactivity and Kinetics
Hydrolysis Mechanism to Oleic Acid and Hydrogen Chloride
The hydrolysis of this compound is a rapid and typically exothermic reaction that yields oleic acid and hydrogen chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, also known as an addition-elimination mechanism. ualberta.cafiveable.me
The carbon atom of the acyl chloride group (-COCl) is highly electrophilic. This is due to the strong electron-withdrawing inductive effects of both the oxygen and chlorine atoms bonded to it, which creates a significant partial positive charge on the carbon. savemyexams.com This makes it a prime target for attack by nucleophiles, such as water.
The mechanism can be detailed in the following steps:
Nucleophilic Attack (Addition) : A water molecule, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the this compound. The lone pair of electrons on the oxygen atom of the water molecule forms a new bond with the carbon atom. Simultaneously, the pi electrons of the carbon-oxygen double bond move to the carbonyl oxygen atom, which acquires a negative charge. This results in the formation of a tetrahedral intermediate. ualberta.caacs.org
Elimination : The tetrahedral intermediate is unstable and quickly collapses. The carbon-oxygen double bond is reformed as a pair of electrons from the oxygen atom moves back down. To maintain the octet rule for carbon, the weakest bond, which is the carbon-chlorine bond, breaks. The chlorine atom departs as a chloride ion (Cl⁻), which is an excellent leaving group. ualberta.ca
Deprotonation : The intermediate is now a protonated carboxylic acid (an oxonium ion). The chloride ion that was eliminated in the previous step acts as a base, abstracting a proton (H⁺) from the oxonium ion. This final step regenerates the catalyst (if one was used) and forms the final products: oleic acid and hydrogen chloride (HCl). ualberta.ca
Factors Influencing Hydrolytic Rate
The rate of hydrolysis of this compound, like other acyl chlorides, is generally very fast but can be influenced by several factors. fiveable.me Understanding these factors is crucial for controlling the reaction, which can be vigorous and exothermic.
| Factor | Effect on Hydrolysis Rate | Mechanism of Influence | Reference |
| Temperature | Increases rate | Provides more kinetic energy to reacting molecules, increasing the frequency and energy of collisions, thus overcoming the activation energy barrier more easily. acs.org | acs.org |
| Concentration | Increases rate | Higher concentrations of reactants (this compound and water) lead to more frequent collisions between the reacting molecules. acs.org | acs.org |
| Solvent | Varies | The choice of solvent can affect the solubility of this compound and the stabilization of the transition state and intermediates. Protic solvents can participate in the reaction, while aprotic solvents may slow it down. acs.org | acs.org |
| Catalysts | Increases rate | Both acids and bases can catalyze the hydrolysis. Acids protonate the carbonyl oxygen, making the carbonyl carbon even more electrophilic. Bases (like hydroxide) are stronger nucleophiles than water, leading to a faster initial attack. ualberta.caacs.org | ualberta.caacs.org |
| Structure | High intrinsic reactivity | The strong electron-withdrawing nature of the chlorine and oxygen atoms makes the carbonyl carbon highly electrophilic, leading to a rapid reaction. The long alkyl chain may introduce steric hindrance, but the reactivity is dominated by the acyl chloride functional group. fiveable.mesavemyexams.com | fiveable.mesavemyexams.com |
Advanced Analytical Techniques in Oleyl Chloride Research
Spectroscopic Characterization Methodologies
Spectroscopy is fundamental to the structural elucidation of oleyl chloride, with each technique offering unique information about its molecular framework and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. ¹H NMR provides information on the proton environment, while ¹³C NMR details the carbon skeleton of the molecule.
Research findings from ¹H NMR spectra of this compound confirm the presence of key proton signals. rsc.orgchemicalbook.com The olefinic protons (–CH=CH–) of the oleyl chain typically appear as a multiplet around δ 5.35 ppm. The triplet corresponding to the methylene (B1212753) group adjacent to the acyl chloride (–CH₂–COCl) is found further downfield due to the electron-withdrawing effect of the carbonyl and chlorine groups, generally around δ 2.8-2.9 ppm. The terminal methyl group (–CH₃) of the alkyl chain is observed as a triplet at approximately δ 0.88 ppm, while the numerous methylene groups (–CH₂–) of the long aliphatic chain produce a complex series of signals between δ 1.2 and 2.1 ppm. rsc.orgchemicalbook.com
¹³C NMR spectroscopy complements the proton data by identifying the carbon environments. The carbonyl carbon (C=O) of the acyl chloride group is highly deshielded and appears at a characteristic chemical shift of approximately δ 173-174 ppm. The vinylic carbons (–C=C–) are found in the δ 129-131 ppm region. The carbon of the methylene group alpha to the carbonyl (–CH₂–COCl) resonates around δ 46-47 ppm, with the remaining aliphatic carbons appearing in the δ 22-35 ppm range. researchgate.netarkat-usa.org
Table 1: Characteristic NMR Chemical Shifts (δ) for this compound in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
|---|---|---|
| Carbonyl Carbon (-C OCl) | - | ~174 |
| Vinylic Protons/Carbons (-CH =CH -) | ~5.35 (m) | ~130 |
| α-Methylene Protons (-CH₂ COCl) | ~2.85 (t) | ~47 |
| Aliphatic Chain (-CH₂-) | 1.2-2.1 (m) | 22-35 |
| Terminal Methyl (-CH₃) | ~0.88 (t) | ~14 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. (t = triplet, m = multiplet)
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. Fourier-Transform Infrared (FTIR) spectroscopy is commonly employed, with specific sampling methods like Attenuated Total Reflectance (ATR) and vapor phase analysis providing distinct advantages. rsc.org
The most prominent feature in the FTIR spectrum of this compound is the intense absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride functional group. rsc.org This band is typically observed at a high frequency, around 1800 cm⁻¹, which is characteristic of acid chlorides and distinguishes it from other carbonyl compounds like esters or carboxylic acids.
Other significant absorption bands include:
C=C Stretch: A band of medium intensity around 1655 cm⁻¹ corresponding to the double bond in the oleyl chain.
C-H Stretches: Sharp bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are due to the symmetric and asymmetric stretching of C-H bonds in the long aliphatic chain. A weaker band just above 3000 cm⁻¹ (around 3005 cm⁻¹) is characteristic of the vinylic C-H stretch.
C-Cl Stretch: The carbon-chlorine stretch is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
ATR-IR is particularly useful for analyzing the surface of a sample with minimal preparation. specac.comalbany.edu The IR beam penetrates only a few micrometers into the sample, making it ideal for films or viscous liquids. acs.orgVapor Phase IR involves analyzing the gaseous form of the compound and can provide a clean spectrum free of solvent interference, which is suitable for volatile compounds like this compound. thermofisher.com
Table 2: Key Infrared (FTIR) Absorption Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
|---|---|---|
| C=O Stretch (Acyl Chloride) | ~1800 | Strong |
| C-H Stretch (Aliphatic) | 2850-2960 | Strong |
| C-H Stretch (Vinylic) | ~3005 | Medium-Weak |
| C=C Stretch (Alkene) | ~1655 | Medium |
Mass spectrometry (MS) is a versatile technique used for determining the molecular weight and elemental formula of this compound and for identifying it within complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile compounds and has been successfully applied to identify this compound in various matrices, such as plant extracts. pjps.pkscione.com In this technique, the sample is vaporized and separated on a GC column before entering the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification.
Electrospray Ionization (ESI-MS) is a soft ionization technique suitable for polar and large molecules. asu.edu While this compound itself is moderately polar, ESI-MS is particularly valuable for analyzing its derivatives, such as amides or esters formed during a reaction. nih.govresearchgate.net ESI typically produces protonated molecules [M+H]⁺ or adducts (e.g., [M+Na]⁺), minimizing fragmentation and simplifying the determination of molecular weight. arkat-usa.org
Triple Quadrupole ESI-MS/MS (QqQ ESI-MS/MS) is a powerful tool for quantitative analysis. nih.gov This technique allows for selected reaction monitoring (SRM), where a specific parent ion is selected, fragmented, and a specific fragment ion is monitored. This process provides very high selectivity and sensitivity, making it ideal for quantifying specific oleyl derivatives in complex biological or chemical samples. nih.govresearchgate.net
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR-MS) offers ultra-high resolution and exceptional mass accuracy. gfz.descielo.org.co This capability allows for the unambiguous determination of the elemental composition of a molecule from its exact mass. asu.edunih.gov For this compound (C₁₈H₃₃ClO), FT-ICR-MS can distinguish its molecular formula from other potential formulas with the same nominal mass, which is critical in the analysis of complex mixtures like crude oils or environmental samples. gfz.descielo.org.co
NALDI-MS (Nanostructure-Initiator Mass Spectrometry) , a derivative of MALDI (Matrix-Assisted Laser Desorption/Ionization), is another soft ionization technique. While MALDI is typically used for very large biomolecules, its principles have been applied to analyze synthetic polymers created using this compound, such as esterified PET, demonstrating its utility for characterizing reaction products. rsc.org
Infrared and Raman Spectroscopy (FTIR, ATR-IR, Vapor Phase IR)
Chromatographic Separation and Quantification
Chromatography is essential for separating this compound from reactants, solvents, and by-products, as well as for its quantification.
Direct analysis of the highly reactive this compound by High-Performance Liquid Chromatography (HPLC) is often impractical. A more common and effective strategy involves its conversion into a stable, more easily detectable derivative. nih.gov For instance, this compound can be reacted with an alcohol to form a stable oleyl ester or with an amine to form an oleyl amide. These derivatives are less reactive and can be readily separated and quantified using reversed-phase HPLC. arkat-usa.orgnih.gov
In some applications, a derivatizing agent that introduces a chromophore or fluorophore, such as 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), is used. ikm.org.my While FMOC-Cl itself is a chloride, the principle applies: reacting a target analyte with a labeling reagent to enhance its detection by UV-Visible or fluorescence detectors coupled to the HPLC system. The choice of detector depends on the derivative; for simple esters or amides lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) may be employed. bohrium.com HPLC methods are crucial for monitoring the progress of reactions involving this compound, such as in the synthesis of chlorogenic acid oleyl alcohol ester. nih.gov
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a mass spectrometer, is the premier technique for analyzing volatile compounds. It plays a key role in assessing the purity of this compound, with commercial specifications often citing purity as determined by GC. tcichemicals.com
Furthermore, GC is an excellent method for the analysis of volatile by-products that may be present in the starting material or generated during a chemical reaction involving this compound. uminho.pt For example, in synthesis reactions, GC can be used to identify and quantify residual solvents, unreacted starting materials, or volatile side-products. The high resolving power of capillary GC columns allows for the separation of closely related compounds, and when coupled with MS, provides definitive identification of these volatile species. pjps.pkscione.com Derivatization techniques, such as silylation, can also be employed to increase the volatility and thermal stability of certain by-products prior to GC analysis. tcichemicals.com
High-Performance Liquid Chromatography (HPLC) for Derivative Analysis
Integrated Analytical Approaches for Reaction Monitoring and Product Purity
The synthesis of this compound, for instance from oleic acid using chlorinating agents like thionyl chloride or triphosgene (B27547), necessitates rigorous analytical oversight to ensure the reaction proceeds to completion and that the final product meets high purity standards. evitachem.comgoogle.comorgsyn.org Integrated analytical approaches, which combine separation techniques with spectroscopic identification, are indispensable for both real-time reaction monitoring and the final characterization of product purity. researchgate.net These hyphenated methods provide a comprehensive understanding of the reaction mixture, allowing for the identification of the starting material, the desired product, intermediates, and any by-products. researchgate.netjfda-online.com
The monitoring of the conversion of oleic acid to this compound is a critical step. For example, in a synthesis process, a sample of the reaction mixture can be analyzed by High-Performance Liquid Chromatography (HPLC) to determine the percentage of remaining acid chloride. google.com If the reaction is incomplete, further stirring and re-sampling can be conducted until the desired conversion is achieved. google.com Similarly, Fourier-transform infrared (FTIR) spectroscopy can be employed to track the reaction's progress by observing the disappearance of the broad carboxyl (-COOH) band from the starting oleic acid and the appearance of the sharp acyl chloride (-COCl) carbonyl peak. orgsyn.org
For product purity assessment, a combination of chromatographic and spectroscopic techniques is standard. Gas Chromatography (GC) and HPLC are powerful tools for separating the components of the final product mixture. google.comnih.gov Following separation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are used for definitive structure elucidation and quantification. ikm.org.mynih.gov Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly effective as they provide separation and mass-based identification in a single analysis. jfda-online.commdpi.comuib.no In one documented process, the conversion of oleic acid to oleoyl (B10858665) chloride was found to be between 97% and 100%, and when high-purity oleic acid was used, the resulting oleylamide (a derivative for analysis) consistently showed a purity of over 98% as determined by GC. google.com Another method using triphosgene reported achieving this compound purity up to 95%. evitachem.com
The following tables summarize the application of various integrated analytical techniques in the context of this compound synthesis and analysis.
Table 1: Summary of Integrated Analytical Techniques for this compound
| Analytical Technique | Purpose | Key Findings & Applications | Citations |
| HPLC | Reaction Monitoring & Purity Assessment | Used to quantify remaining acid chloride to ensure reaction completion; confirms product purity, with results often exceeding 98%. | google.com |
| GC / GC-MS | Purity Assessment & By-product Analysis | Standard method for determining final product purity and identifying volatile impurities. Purity levels of >98% have been confirmed. | google.comjfda-online.comwhiterose.ac.uk |
| LC-MS | Reaction Monitoring & Product Characterization | Monitors reaction progress by identifying reactants and products in the mixture; provides molecular weight information for confirmation. | nih.govmdpi.comuib.no |
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation & Purity Confirmation | Confirms the molecular structure by identifying characteristic proton and carbon signals. For instance, ¹H NMR can verify the disappearance of the NH₂ signal from a precursor like oleylamine (B85491) when forming a derivative. | ikm.org.myresearchgate.netrsc.org |
| FTIR Spectroscopy | Reaction Monitoring | Tracks the conversion of functional groups, such as the disappearance of the oleic acid carboxyl peak and the appearance of the oleoyl chloride carbonyl peak. | orgsyn.orgikm.org.myresearchgate.net |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Provides a quick, qualitative assessment of reaction completion by comparing the spots of the reaction mixture to standards of the starting material and product. | ikm.org.my |
Table 2: Detailed Research Findings from Analytical Characterization
| Analytical Method | Compound Analyzed | Parameter/Observation | Finding/Value | Citation |
| HPLC | Oleylamide (from Oleoyl Chloride) | Purity Analysis | >98% | google.com |
| GC | Oleylamide (from Oleoyl Chloride) | Purity Analysis (limit for oleylamide) | 0.5% | google.com |
| FTIR | Oleyl Oleate (B1233923) (related ester) | Ester Carbonyl (C=O) Peak | 1739 cm⁻¹ | researchgate.net |
| ¹H NMR | Oleyl Oleate (related ester) | Ester (-CH₂OCOR) Signal | 4.02 ppm | researchgate.net |
| ¹³C NMR | Oleyl Oleate (related ester) | Ester Carbonyl (C=O) Signal | 173.2 ppm | researchgate.net |
| Synthesis Method | Oleoyl Chloride | Purity via Triphosgene Method | Up to 95% | evitachem.com |
| ¹H NMR | Esterified PET (from Oleoyl Chloride) | Olefinic Proton Resonance | ~5.4 ppm | rsc.org |
| LC-MS | Reaction involving Oleoyl Chloride | Reaction Monitoring | Used to monitor the progress of the esterification reaction. | mdpi.com |
Computational Chemistry and Theoretical Investigations of Oleyl Chloride
Quantum Chemical Calculations on Reaction Pathways
Quantum chemical calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and the determination of reaction kinetics and thermodynamics. umd.edunih.gov
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and reactivity of molecules like oleyl chloride. nih.govj-cst.org By approximating the electron density, DFT calculations can provide valuable insights into reaction mechanisms. nih.govresearchgate.net For instance, DFT has been employed to study the activation of oleic acid with various reagents, a process related to the synthesis of this compound. nih.gov These calculations help in understanding the solvent effects on reaction rates, showing, for example, that reactions are faster in polar solvents like acetonitrile (B52724) or alcohols compared to non-polar ones like hexane. nih.gov
Theoretical studies have also explored the interactions of related compounds, providing a framework for understanding this compound's reactivity. For example, DFT calculations have been used to investigate the inhibition mechanism of corrosion on metal surfaces by organic molecules, which involves the adsorption and interaction of the molecule with the metal. j-cst.org This is relevant to understanding how this compound might interact with various surfaces and reagents.
A critical aspect of understanding a chemical reaction is the characterization of its transition state, which is the highest energy point on the reaction pathway. opentextbooks.org.hk Quantum chemical calculations are used to locate these transition states and calculate the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. opentextbooks.org.hkumich.edu The rate of a reaction is exponentially dependent on the activation energy, making its accurate determination crucial for predicting reaction kinetics. opentextbooks.org.hk
Density Functional Theory (DFT) for Mechanistic Insights
Molecular Dynamics Simulations for Intermolecular Interactions
While quantum chemical calculations are powerful for studying individual reactions, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior and intermolecular interactions of molecules over time. MD simulations can model the interactions of this compound with solvents, surfaces, or other molecules, providing insights into processes like self-assembly and the formation of larger structures.
For example, MD simulations have been used to study the interaction of oleanolic acid, a related triterpenoid, with lipid bilayers to understand its permeation across cell membranes. yufenggp.com Such studies can reveal the free energy profiles associated with the molecule's movement and its preferred location within a complex environment. yufenggp.com This type of simulation could be applied to this compound to understand its behavior in various formulations and its interactions with biological systems or material interfaces.
Modeling of Catalytic Processes Involving this compound
Computational modeling plays a significant role in understanding and designing catalytic processes that utilize this compound as a reactant or intermediate.
Theoretical calculations can guide the design of new catalysts and predict their performance for specific reactions. By modeling the interaction of this compound with a potential catalyst, researchers can estimate the reaction's activation energy and predict the catalyst's efficiency. This approach has been used in the context of metathesis reactions, where quantum chemical calculations have been performed to understand the reaction pathways mediated by ruthenium-based catalysts. researchgate.net Such calculations can establish correlations between the catalyst's structure and the activation energy of the reaction. researchgate.net
Many chemical reactions can yield multiple products, and controlling the stereoselectivity (the spatial arrangement of atoms) and regioselectivity (the position of a chemical bond or substituent) is a major goal in chemical synthesis. Quantum chemical calculations can be used to predict and explain the selectivity of reactions involving this compound.
By calculating the energies of the different possible transition states leading to various products, researchers can determine the most likely outcome of a reaction. For instance, in the context of metathesis reactions, computational studies have shown that steric factors are of primary importance in determining the activation energy and thus the reaction's efficiency. researchgate.net These insights are crucial for selecting or designing catalysts that favor the formation of a desired stereoisomer or regioisomer.
Catalyst Design and Performance Prediction
Structure-Reactivity Relationship Predictions
Theoretical and computational chemistry provides powerful tools to predict and understand the relationship between the molecular structure of this compound and its chemical reactivity. By examining its electronic and conformational properties, insights can be gained into its behavior in chemical reactions.
Electronic Structure Influence on Acyl Chloride Reactivity
The high reactivity of this compound, like other acyl chlorides, is fundamentally governed by the electronic characteristics of the acyl chloride functional group (-COCl). chemistrystudent.comlibretexts.org The carbon atom of the carbonyl group is bonded to two highly electronegative atoms: oxygen and chlorine. chemistrystudent.com Both of these atoms exert a strong electron-withdrawing effect, pulling electron density away from the carbonyl carbon. chemistrystudent.com This inductive effect results in a significant partial positive charge (δ+) on the carbon atom, making it a prime target for nucleophilic attack. chemistrystudent.comlibretexts.org
The reactivity of acyl chlorides is notably higher than that of other carboxylic acid derivatives such as anhydrides, esters, and amides. ualberta.ca This is because the chlorine atom is an excellent leaving group, and the polarization of the carbonyl group is more pronounced compared to derivatives with alkoxy or amino groups. ualberta.ca
Computational studies on acyl-transfer reactions, such as the reaction of RCOX with a nucleophile, have provided quantitative insights into how the nature of the R group influences reactivity. Theoretical calculations, for instance at the MP2/6-311++G** level of theory, show that the potential energy profile of the reaction is sensitive to the electron-donating or electron-withdrawing nature of the acyl substituent (R). For instance, in reactions of the type RCOCl + Cl⁻, as the acyl group (R) becomes more electron-withdrawing, the energy barrier for the reaction can change. acs.org
A general mechanism for the reaction of acyl chlorides is the nucleophilic addition-elimination pathway. A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemistrystudent.com This is followed by the elimination of the chloride ion and the reformation of the carbon-oxygen double bond, resulting in the substitution product. chemistrystudent.com
Table 1: Influence of Acyl Group (R) on the Reactivity of Acyl Chlorides (RCOCl) in a Theoretical Acyl-Transfer Reaction acs.org
| Acyl Group (R) | Substituent Electronegativity Parameter (σ_X) | Potential Energy Profile Type | Central (Intrinsic) Barrier (ΔE₀‡) (kcal/mol) at MP2 Level |
| SiH₃ | -0.13 | Triple-well | 5.9 |
| CH₃ | -0.17 | Triple-well | 7.5 |
| H | 0 | Triple-well | 9.9 |
| CN | 0.31 | Single-well | Not applicable |
| NO₂ | 0.40 | Single-well | Not applicable |
| This table presents theoretical data for a model acyl-transfer reaction (RCOX + X⁻) and illustrates how the electronic nature of the R group can influence the reaction pathway and energy barriers. While not specific to the oleyl group, it demonstrates the established principles of structure-reactivity in acyl chlorides. |
Conformational Analysis of Oleyl Derivatives
The long aliphatic chain of this compound, with its characteristic cis-double bond at the C9 position, introduces significant conformational flexibility. Computational methods, particularly Density Functional Theory (DFT), have been employed to study the conformational preferences of oleic acid and its derivatives, which provide a strong basis for understanding the likely conformations of this compound.
Studies on oleic acid have shown that the most stable conformer has a bent shape. researchgate.net The conformational landscape of such molecules is complex, with numerous possible rotational isomers (rotamers) arising from rotations around the many single bonds in the hydrocarbon chain. The analysis of the potential energy surface (PES) for different torsional angles helps in identifying the most probable conformational states. researchgate.net
Molecular dynamics simulations performed on oleic acid have indicated that at higher temperatures, it can adopt a dominant hairpin structure, where the carboxylic end comes into close proximity with the double bond. nih.gov In the case of saturated fatty acids, the all-trans conformation is typically the lowest in energy. nih.gov The flexibility of unsaturated fatty acids like oleic acid is partly due to the relative torsional freedom of the C-C single bonds adjacent to the C=C double bond. nih.gov
Further computational studies on oleic acid have identified various stable conformers. DFT calculations have been used to analyze the conformational and vibrational properties, confirming the bent shape of the most stable conformer. researchgate.net Spectroscopic studies combined with theoretical calculations on oleic acid have also revealed that the conformation of the olefin group can change, for example, from skew-cis-skew' to skew-cis-trans during solid-solid phase transitions. researchgate.net
In solution, oleic acid derivatives can exist as hydrogen-bonded dimers in parallel and antiparallel interdigitated structures. nih.gov While this compound does not form hydrogen bonds itself, the conformational preferences of its long oleyl chain are expected to be similar to those of oleic acid, dominated by the need to minimize steric hindrance and optimize van der Waals interactions.
Table 2: Theoretical Conformational Data for Oleic Acid Derivatives
| Computational Method | Key Finding | Structural Detail | Reference |
| DFT | Identification of the most stable conformer | Bent shape | researchgate.net |
| Molecular Dynamics | Dominant structure at higher temperatures | Hairpin structure with COOH end near the C=C bond | nih.gov |
| DFT & NMR | Structure in solution (chloroform) | Hydrogen-bonded dimers in parallel and antiparallel interdigitated structures | nih.gov |
| X-ray Diffraction & FT-Raman | Conformational change in solid phase transition | Change from skew-cis-skew' to skew-cis-trans at the olefin group | researchgate.net |
| This table summarizes findings from computational studies on oleic acid and its derivatives, which serve as a model for the conformational behavior of the oleyl chain in this compound. |
Catalytic Transformations and Oleyl Chloride
Homogeneous and Heterogeneous Catalysis in Oleyl Chloride Reactions
Catalysis is fundamental to chemical transformations, providing alternative reaction pathways with lower activation energies. savemyexams.com Catalysts are classified as either homogeneous or heterogeneous based on their phase relative to the reactants. savemyexams.com
Homogeneous catalysis occurs when the catalyst and reactants are in the same phase, for instance, all dissolved in the same solvent. savemyexams.com This type of catalysis often involves transition metal complexes and is characterized by high activity and selectivity under mild reaction conditions. rsc.org For reactions analogous to those involving this compound, such as the esterification of fatty acids, homogeneous catalysts like sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid are traditionally used. ajgreenchem.comgoogle.com While effective, these catalysts present challenges in separation from the product mixture, leading to potential corrosion and environmental concerns. rasayanjournal.co.in
Heterogeneous catalysis , in contrast, involves a catalyst in a different phase from the reactants. savemyexams.com Typically, a solid catalyst is used for a liquid or gas-phase reaction. savemyexams.com This approach offers significant advantages, including ease of catalyst separation and recovery, which simplifies product purification and reduces waste. ajgreenchem.comrasayanjournal.co.in In the context of fatty acid derivatives, heterogeneous catalysts such as metal oxides, supported metals, and acidic resins are employed. For example, in the synthesis of oleyl oleate (B1233923) from oleic acid and oleyl alcohol, a reaction closely related to the esterification of this compound, solid acid catalysts like sodium hydrogen sulfate (B86663) have proven effective. rasayanjournal.co.inekb.eg
The choice between homogeneous and heterogeneous catalysis depends on the specific reaction, desired product, and process considerations. While homogeneous catalysts may offer higher activity, the operational and environmental benefits of heterogeneous catalysts have driven research into developing solid catalysts for reactions involving long-chain fatty acid derivatives like this compound.
Role of Acid Catalysts in Esterification and Transesterification
Acid catalysts are pivotal in esterification and transesterification reactions, which are primary transformations for acyl chlorides like this compound. These reactions are essential for producing esters, which have wide applications as biofuels, lubricants, and plasticizers.
Esterification, the reaction of an acyl chloride with an alcohol, can be efficiently promoted by both Brønsted and Lewis acids. Homogeneous acid catalysts such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used. google.com For instance, in the esterification of oleic acid, a precursor to this compound, sulfuric acid has demonstrated high catalytic activity. researchgate.net However, these mineral acids are corrosive and difficult to separate from the reaction products. rasayanjournal.co.in
To overcome these drawbacks, solid acid catalysts have been developed. These heterogeneous catalysts include metal salts and supported acids. ajgreenchem.com Tin(II) chloride dihydrate (SnCl₂·2H₂O), a Lewis acid, has been shown to be an effective catalyst for the esterification of oleic acid, with activity comparable to sulfuric acid but with the advantages of lower corrosivity (B1173158) and easier separation. scispace.com Other heterogeneous catalysts like sodium hydrogen sulfate (NaHSO₄) have also been successfully used in the synthesis of wax esters from oleic acid and oleyl alcohol, achieving high yields under optimized conditions. rasayanjournal.co.inekb.eg The mechanism of acid-catalyzed esterification typically involves the protonation of the carbonyl oxygen of the acid derivative, which increases its electrophilicity and facilitates nucleophilic attack by the alcohol. ekb.eg
The table below compares the performance of different acid catalysts in the esterification of oleic acid, a reaction indicative of the catalytic behavior expected for this compound.
| Catalyst Type | Catalyst Example | Reactants | Product | Yield (%) | Reference |
| Homogeneous Brønsted Acid | Sulfuric Acid | Oleic Acid, Oleyl Alcohol | Oleyl Oleate | 93.88 | researchgate.net |
| Heterogeneous Lewis Acid | SnCl₂·2H₂O | Oleic Acid, Ethanol | Ethyl Oleate | >90 | scispace.com |
| Heterogeneous Acid Salt | NaHSO₄ | Oleic Acid, Oleyl Alcohol | Oleyl Oleate | 96.8 | rasayanjournal.co.inekb.eg |
| Heterogeneous Acid Salt | NaH₂PO₄ | Oleic Acid, Oleyl Alcohol | Oleyl Oleate | Lower than NaHSO₄ | rasayanjournal.co.in |
This table is for illustrative purposes and compiles data from reactions of oleic acid, the precursor to this compound.
Transition Metal Catalysis for this compound Transformations
Transition metals are exceptionally versatile catalysts for a wide range of organic transformations due to their ability to exist in multiple oxidation states and coordinate with organic molecules. For derivatives of oleic acid, including this compound, ruthenium and molybdenum-based catalysts are particularly significant for oxidation and olefin metathesis reactions, respectively.
Ruthenium complexes are effective catalysts for the oxidation of alcohols and the oxidative cleavage of olefins. researchgate.netorganic-chemistry.org In reactions pertinent to this compound's precursor, oleyl alcohol, ruthenium(III) chloride (RuCl₃) has been used as a homogeneous catalyst for the selective oxidation of fatty alcohols to the corresponding aldehydes. researchgate.net Using trimethylamine (B31210) N-oxide (TMAO) as the oxidant, this system achieves high conversion and selectivity. researchgate.net For example, the oxidation of oleyl alcohol using RuCl₃ catalysis yields the corresponding aldehyde. researchgate.net
Ruthenium catalysts, such as RuCl₃ in combination with an oxidant like sodium periodate (B1199274) (NaIO₄) or Oxone, can also cleave the carbon-carbon double bond in olefins to produce aldehydes or carboxylic acids. organic-chemistry.org This transformation, when applied to an oleyl derivative, would break the C18 chain at the site of the double bond. The development of protocols that favor the formation of aldehydes over carboxylic acids is a significant achievement in this area. organic-chemistry.org Supported ruthenium catalysts, like Ru/Al₂O₃, have also demonstrated high activity for the aerobic oxidation of a wide range of alcohols, offering the benefits of a heterogeneous system. qualitas1998.net
The table below summarizes the outcomes of ruthenium-catalyzed oxidation of oleyl alcohol.
| Catalyst System | Substrate | Oxidant | Product | Conversion/Yield (%) | Reference |
| RuCl₃ | Oleyl Alcohol | TMAO | Oleyl Aldehyde | Not specified, but effective | researchgate.net |
| RuCl₃/NaIO₄ | Aliphatic Olefins | NaIO₄ | Aldehydes | High yields | organic-chemistry.org |
| Ru/Al₂O₃ | Various Alcohols | Air | Carbonyls | >80% conversion, >99% selectivity | qualitas1998.net |
This table presents findings from the oxidation of oleyl alcohol and related olefins, which are structurally similar to this compound.
Olefin metathesis is a powerful reaction that enables the rearrangement of carbon-carbon double bonds, and molybdenum-based catalysts are among the most efficient for this transformation. google.comresearchgate.net This reaction is particularly relevant for unsaturated fatty acid derivatives like those of oleic acid. Molybdenum imido alkylidene complexes are well-known for their high activity in olefin metathesis. researchgate.net
In the context of oleyl derivatives, molybdenum catalysts can be used in cross-metathesis reactions to create new olefins that may be difficult to synthesize by other means. google.com For example, the cross-metathesis of methyl oleate with other olefins, catalyzed by molybdenum complexes, can produce a range of valuable unsaturated compounds. nih.gov Molybdenum monoaryloxide chloride (MAC) complexes have been shown to be particularly effective for Z-selective cross-metathesis reactions, which is significant given that oleic acid and its derivatives possess a Z-configured double bond. nih.govmit.edu These catalysts can perform efficient and stereoselective transformations that were previously challenging. nih.gov
The application of molybdenum-catalyzed metathesis provides a strategic route to modify the carbon skeleton of this compound, opening pathways to novel pheromones, polymers, and other specialty chemicals. google.com
Ruthenium-Based Catalysts in Oxidation Reactions
Emerging Catalytic Systems (e.g., Organophotocatalysis, Deep Eutectic Solvents)
Beyond traditional catalysis, new systems are being developed that offer green, efficient, and novel pathways for chemical synthesis. Organophotocatalysis and deep eutectic solvents represent two such emerging areas with potential applications for this compound transformations.
Organophotocatalysis utilizes organic molecules as photocatalysts that, upon light absorption, can initiate chemical reactions. This metal-free approach is a cornerstone of green chemistry. A recent study demonstrated a redox-neutral organophotocatalytic strategy for the functionalization of alcohols with sulfur dioxide (SO₂) gas to form sulfonate esters. rsc.orgrsc.org Notably, oleyl alcohol was successfully converted to its corresponding sulfonate ester in good yield using a phenalenyl-based photocatalyst. rsc.orgresearchgate.net This method highlights the potential for activating and functionalizing the alcohol group in oleyl alcohol, a reaction that could be adapted for derivatives of this compound.
Deep Eutectic Solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a liquid with a melting point significantly lower than that of its individual components. wikipedia.org They are considered green solvents due to their low toxicity, low vapor pressure, and often being biodegradable. wikipedia.orgnih.gov DESs can act as both the solvent and the catalyst for a reaction. core.ac.uk For instance, hydrophobic deep eutectic solvents have been formulated using oleyl alcohol as a hydrogen bond donor, combined with salts like tetrabutylammonium (B224687) bromide. acs.org These DESs have applications as extraction media. acs.org Furthermore, choline (B1196258) chloride-based DESs have been used as catalytic media for various organic reactions, including condensations and multicomponent reactions. core.ac.uk The unique properties of DESs could be harnessed to develop novel and sustainable processes for the transformation of this compound.
Applications of Oleyl Chloride in Advanced Organic Synthesis and Materials Science
Synthesis of Specialty Chemical Intermediates
The primary utility of oleyl chloride lies in its role as a precursor for a wide array of specialty chemicals. The reactivity of its acyl chloride group allows for the straightforward introduction of the C18 oleyl chain into various molecular structures, thereby imparting unique properties such as hydrophobicity and surface activity.
Precursors for Surfactants and Emulsifiers
This compound is a fundamental building block in the synthesis of surfactants and emulsifiers used across numerous industries, including cosmetics, detergents, and pharmaceuticals. nih.govrsc.org The long hydrocarbon tail provides lipophilic character, while the head group, formed by reacting the acyl chloride with a hydrophilic moiety, provides the necessary water solubility. This amphiphilic structure is the key to reducing surface tension and enabling the mixing of immiscible phases like oil and water.
A notable example is the production of oleyl sarcosine (B1681465), a mild anionic surfactant. It is synthesized through the Schotten-Baumann reaction, where this compound is reacted with an aqueous solution of N-methylglycine (sarcosine). researchgate.net The resulting N-oleoyl sarcosine is valued in personal care products for its gentle cleansing properties and also finds application as a corrosion inhibitor due to its ability to form protective films on metal surfaces. researchgate.net
Another significant application is in the formulation of emulsifiers for industrial processes, such as for synthetic-based drilling muds in the oil and gas industry. nih.gov While direct synthesis with this compound is more suited for smaller-scale production, it serves as a key model reagent for creating complex amidoamine-based emulsifiers designed to perform under demanding conditions. nih.gov
Table 1: Surfactant and Emulsifier Intermediates from this compound
| Reactant for this compound | Resulting Intermediate/Product Class | Primary Application | Reference |
|---|---|---|---|
| N-methylglycine (Sarcosine) | N-Oleoyl Sarcosine | Mild surfactants in personal care, corrosion inhibitors | researchgate.net |
| Amines, Alcohols, Phenols | Various Surfactant Products | Detergents, cosmetics, pharmaceuticals, industrial applications | nih.govrsc.orggoogle.com |
| Polyalkyleneamines | Amidoamine-based Emulsifiers | Emulsifiers for synthetic-based drilling muds | nih.gov |
Building Blocks for Functional Materials
The ability of this compound to impart hydrophobicity is harnessed to create functional materials from naturally derived polymers. By reacting this compound with materials rich in hydroxyl groups, such as cellulose (B213188) or tannins, researchers can transform these inherently hydrophilic substances into water-repellent, value-added products. medchemexpress.comd-nb.info
In one application, this compound is used for the chemical modification of jute fibers. medchemexpress.com The esterification of the fiber's surface with the oleyl group confers significant hydrophobicity, enhancing its resistance to moisture and microbial degradation. This makes the modified fibers suitable for producing more durable "green" composites. medchemexpress.com
Similarly, this compound is instrumental in developing novel bio-based foams. Tannin, a natural polyphenol, can be esterified by reacting it with this compound. d-nb.info The resulting oleyl-grafted tannin, when incorporated into furanic foams, yields materials that are not only rigid but also highly water-repellent. Further research has shown that the inclusion of glycerol (B35011) as a plasticizer can produce flexible biofoams that retain this desirable water-repellent characteristic. d-nb.info This process highlights this compound's role as a versatile building block for tailoring the physical properties of biomaterials for specific, advanced applications. d-nb.info
Table 2: Functional Materials Synthesized Using this compound
| Substrate | Modification Process | Resulting Function/Property | Reference |
|---|---|---|---|
| Jute Fibers | Esterification | Hydrophobicity, resistance to biofibers | medchemexpress.com |
| Tannin | Esterification | Water repellency in rigid and flexible biofoams | d-nb.info |
| Lignin (B12514952) | Esterification | Hydrophobicity for coatings, formation of nanoparticles | sigmaaldrich.com |
| Rapeseed Protein | Acylation | Increased hydrophobicity, improved film-forming properties | d-nb.info |
Bio-conjugation and Biologically Active Molecule Modification
The high reactivity of this compound enables its use in the covalent modification of biologically significant molecules. This process, known as bio-conjugation, attaches the lipidic oleyl chain to biomolecules, thereby altering their properties, such as hydrophobicity, membrane interaction, and biological activity.
Covalent Attachment to Proteins and Enzymes
This compound can be covalently attached to proteins and enzymes, primarily by reacting with the free amino groups of lysine (B10760008) residues or other nucleophilic sites on the protein surface. researchgate.net This modification significantly increases the hydrophobicity of the protein.
A key research focus has been the modification of enzymes to broaden their antimicrobial spectrum. researchgate.net For example, lysozyme (B549824), an enzyme naturally effective against Gram-positive bacteria, was chemically modified by covalent attachment of oleyl groups. researchgate.net This modification enhanced the enzyme's hydrophobicity, enabling it to better penetrate the outer membrane of Gram-negative bacteria like Escherichia coli and exhibit an antimicrobial effect against them. researchgate.net The degree of this enhanced activity was positively correlated with the degree of modification. researchgate.net
Similar work has been done with other proteins, such as rapeseed protein and casein. d-nb.infounpaywall.org Acylation of rapeseed protein with this compound was shown to reduce its water solubility and increase the tensile strength and hydrophobicity of films made from the protein. d-nb.info In the case of casein, reacting it with this compound allows for a high degree of substitution, grafting the oleic acid chain onto the protein to create new casein-lipid copolymers with modified properties. unpaywall.org
Table 3: Research Findings on Protein Modification with this compound
| Protein/Enzyme | Modification Details | Observed Outcome | Reference |
|---|---|---|---|
| Lysozyme | Covalent attachment of oleyl group to free amino groups | Broadened antimicrobial spectrum to include Gram-negative bacteria (E. coli) | researchgate.net |
| Casein | Acylation of amine and alcohol functions | High degree of substitution, creating casein-lipid copolymers | unpaywall.org |
| Rapeseed Protein Concentrate (RPC) | Acylation at low and high modification degrees | Reduced water solubility, increased tensile strength and hydrophobicity of films | d-nb.info |
Derivatization of Nucleic Acid Analogs (e.g., Oligonucleotides)
The attachment of lipid moieties to therapeutic oligonucleotides is a key strategy to enhance their cellular uptake, a major hurdle in their clinical application. researchgate.net While the direct reaction can be complex, this compound serves as a source for the oleyl group in the synthesis of lipid-oligonucleotide conjugates.
Research has demonstrated the synthesis of 3′-oleyl-oligonucleotides using specialized solid supports derived from an L-threoninol linker. researchgate.net In this multi-step approach, oleic acid (which can be sourced from this compound) is used to functionalize the solid support upon which the oligonucleotide is synthesized. researchgate.net The resulting conjugates, with the oleyl chain attached to the 3'-end, showed enhanced cellular uptake in cancer cell lines compared to the unmodified oligonucleotides. researchgate.net This suggests that lipid conjugation is a valuable strategy for improving the intracellular delivery of these therapeutic molecules. researchgate.net
The broader field of fatty acid-oligonucleotide conjugates confirms this principle. Covalently attaching fatty acids can improve the potency, efficacy, and stability of nucleic acid therapeutics, potentially allowing for lower and less frequent dosing. google.comnih.gov
Advanced Materials Development
This compound is a key reagent in the development of advanced materials where precise control over surface properties and molecular architecture is required. Its ability to introduce a long, flexible, and hydrophobic chain is exploited in nanotechnology and the creation of novel biopolymer-based materials.
One area of significant progress is the modification of lignin, a complex natural polymer and a major byproduct of the paper industry. This compound is used to esterify lignin, producing lignin oleate (B1233923). sigmaaldrich.com This modification can be used to create hydrophobic coatings by combining the lignin oleate with cellulose oleate. sigmaaldrich.com Furthermore, the process can be controlled to produce lignin oleate nanoparticles (OLNPs), demonstrating the application of this compound in creating nanostructured materials from renewable resources. sigmaaldrich.com
The development of functional biofoams is another example. As mentioned previously, the reaction of this compound with tannin is used to create water-repellent foams. d-nb.info This process transforms a natural raw material into a functional material with properties tailored for applications requiring moisture resistance. d-nb.info The ability to create both rigid and flexible versions of these foams further underscores the versatility that this compound brings to advanced materials science. d-nb.info
Finally, this compound is used in the synthesis of various organic compounds that themselves serve in materials science. It is a reagent in the production of compounds used in colloidal nanoparticle synthesis and in creating materials with applications in renewable energy technologies. sigmaaldrich.comsmolecule.com
Surface Modification of Polymers and Biomaterials
The high reactivity of the acyl chloride group makes this compound an effective agent for the surface modification of polymers and biomaterials that possess nucleophilic functional groups, such as hydroxyl (–OH) or amino (–NH2) groups. evitachem.comnih.gov This modification is a covalent attachment of the oleyl group onto the material's surface, fundamentally altering its surface properties. google.com
The general reaction mechanism involves a nucleophilic attack from the hydroxyl or amino groups on the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, resulting in the formation of a stable ester or amide linkage, respectively. evitachem.com This process effectively grafts the long, hydrophobic oleyl chain onto the polymer or biomaterial backbone.
A notable application is the modification of natural fibers like jute and coconut coir. nih.govsigmaaldrich.comresearchgate.net The chemical modification of jute fibers with this compound has been shown to confer hydrophobicity and resistance to the biofibers. nih.govsigmaaldrich.com This is achieved through the esterification of the cellulose hydroxyl groups. nih.gov Similarly, treating coconut coir with this compound increases its hydrophobicity, which is beneficial for applications such as oil spill removal. researchgate.net
In the realm of biomaterials, chitosan (B1678972), a polysaccharide derived from chitin, has been a key substrate for modification with this compound. nih.govnih.govacs.org The N-acylation of chitosan with this compound enhances its bioadhesive and mucoadhesive properties. nih.govnih.gov This modification, which forms an amide linkage with the amino groups of chitosan, has been found to be non-toxic and suitable for drug delivery applications. nih.gov The resulting oleoyl-chitosan can self-assemble into nanoparticles, offering a promising platform for drug encapsulation and controlled release. acs.orgresearchgate.net
Lignin, a complex polymer found in wood, can also be esterified with this compound. mdpi.comnih.gov This modification increases the hydrophobicity of lignin, allowing for the creation of lignin oleate nanoparticles. researchgate.netresearchgate.net These nanoparticles exhibit enhanced stability in both acidic and alkaline conditions, opening up new possibilities for their use in functional coatings and other applications. nih.gov
Furthermore, this compound has been utilized to functionalize the surface of synthetic materials. For instance, the surface of ion-sensitive field-effect transistors (ISFETs) has been modified with oleyl-tethered phosphonic acid to interact with the plasma membranes of floating cells, enabling real-time pH measurements at the cell/transistor interface. nih.gov
Table 1: Research Findings on Surface Modification with this compound
| Substrate | Modification Strategy | Key Findings | Reference(s) |
| Jute Fibers | Esterification of cellulose hydroxyl groups | Increased hydrophobicity and resistance of the biofibers. | nih.govsigmaaldrich.com |
| Chitosan | N-acylation of amino groups | Enhanced mucoadhesive properties; formation of self-assembling nanoparticles for drug delivery. | nih.govacs.org |
| Lignin | Esterification of hydroxyl groups | Formation of stable lignin oleate nanoparticles with a hydration barrier. | nih.gov |
| Ion-Sensitive Field-Effect Transistor (ISFET) | Functionalization with oleyl-tethered phosphonic acid | Enabled capturing of floating cells for pH measurements at the cell/device interface. | nih.gov |
Hydrophobization Strategies Using Oleyl Moieties
A primary outcome of surface modification with this compound is the significant increase in the hydrophobicity of the treated material. d-nb.info This is a direct consequence of the long C18 hydrocarbon chain of the oleyl group, which is inherently nonpolar and water-repellent. cymitquimica.com This strategy has been widely employed to transform hydrophilic materials into hydrophobic ones, expanding their application scope. ncsu.edu
Cellulosic materials, which are naturally hydrophilic due to the abundance of hydroxyl groups, are prime candidates for hydrophobization using this compound. nih.gov The esterification of microfibrillated cellulose (MFC) with this compound has been systematically studied. semanticscholar.orgmdpi.com By varying the molar ratio of this compound to the hydroxyl groups of MFC, researchers have achieved different degrees of substitution (DS), which directly correlates with the hydrophobicity of the modified material. semanticscholar.org For example, increasing the DS of oleoyl-modified MFC leads to better dispersion in hydrophobic polymer matrices like styrene-butadiene rubber (SBR), which is crucial for developing reinforced nanocomposites. mdpi.com
The effectiveness of this hydrophobization can be quantified by measuring the water contact angle on the surface of the modified material. For instance, the modification of a tantalum oxide surface with an oleyl-group-containing self-assembled monolayer (SAM) resulted in an increase in the water contact angle from 24.8° to 70.5°, indicating a significant increase in surface hydrophobicity. nih.gov Similarly, the modification of rapeseed protein concentrates with this compound led to a significant reduction in water solubility and an increase in the hydrophobicity of cast films. d-nb.info
A solvent-free gas grafting technique known as Chromatogeny has also been developed to hydrophobize hydroxylated materials like polyvinyl alcohol (PVA) and cellulosic substrates using fatty acid chlorides, including this compound. researchgate.net This method confers water repellency and has been implemented at a pilot scale for paperboard treatment. researchgate.net
Table 2: Impact of Oleyl Moiety Grafting on Material Hydrophobicity
| Material | Modification Details | Degree of Substitution (DS) | Observed Outcome | Reference(s) |
| Microfibrillated Cellulose (MFC) | Esterification with this compound in DMAc | 0.24 - 0.91 | Increased hydrophobicity, facilitating dispersion in SBR matrix. | semanticscholar.orgmdpi.com |
| Tantalum Oxide (Ta2O5) Gate Insulator | Formation of an oleyl-tethered phosphonic acid SAM | Not Applicable | Water contact angle increased from 24.8° to 70.5°. | nih.gov |
| Rapeseed Protein Concentrate | Acylation with this compound | Not Specified | Protein solubility in water at neutral pH reduced from 100% to <15%. | d-nb.info |
| Polyvinyl Alcohol (PVA) Coating | Gas grafting (Chromatogeny) with this compound | Not Specified | Conferred water repellency to the coated paperboard. | researchgate.net |
Future Directions and Emerging Research Avenues in Oleyl Chloride Chemistry
Development of Sustainable Synthetic Methodologies
The traditional synthesis of oleyl chloride often involves reagents like phosphorus trichloride (B1173362), thionyl chloride, or oxalyl chloride, which present significant environmental and safety challenges. google.comevitachem.comorgsyn.org These methods can produce hazardous byproducts and require stringent handling conditions. google.com Consequently, a major thrust of current research is the development of more sustainable and "green" synthetic routes.
A promising alternative is the use of triphosgene (B27547) in the presence of a catalyst such as N,N-dimethylformamide (DMF). google.comevitachem.com This method proceeds under milder conditions (40-80°C) and offers high yields and purity (up to 95%) with fewer toxic byproducts compared to traditional chlorinating agents. google.com The reaction of oleic acid with triphosgene represents a safer and more environmentally benign approach to producing this compound. google.com
Another green chemistry trend involves developing acyl chloride-free esterification procedures, which circumvent the need for this compound entirely in certain applications. For instance, researchers have developed methods for the direct esterification of materials like hydroxyethylated lignin (B12514952) with oleic acid, avoiding the use of hazardous chlorinating agents. rsc.org Furthermore, the use of ionic liquids as green solvents and catalysts is being explored for synthesizing oleic acid esters, which could be adapted for reactions that traditionally use this compound. nih.gov These strategies focus on atom economy, waste reduction, and the use of renewable feedstocks. rsc.orgnih.gov
The chemical recycling of plastics represents another sustainable application. A reported method for the chemical recycling of poly(ethylene terephthalate) (PET) involves its glycolysis followed by reaction with this compound to create esterified PET oligomers. rsc.org These oligomers, containing vulcanizable olefin units from the oleyl group, can be reacted with elemental sulfur to produce durable composite materials, providing a value-added application for plastic waste. rsc.org
Exploration of Novel Catalytic Systems
Catalysis is at the heart of modern, efficient chemical synthesis. For this compound and its parent molecule, oleic acid, researchers are exploring new catalytic systems to enable novel transformations and improve the efficiency and selectivity of existing ones.
Olefin metathesis, a powerful reaction for C=C bond formation, has been effectively applied to this compound. oup.com Modified rhenium oxide catalysts on an alumina (B75360) support (Re₂O₇–Al₂O₃), sometimes modified with other metal oxides like V₂O₅ or MoO₃, have shown high activity for the metathesis of this compound with various alkenes at ambient temperature. oup.com This reaction is significant for synthesizing telechelic compounds and bioactive substances like insect pheromones. oup.com Furthermore, advancements in ruthenium-based catalysts for stereoselective olefin metathesis, while demonstrated on oleyl alcohol and oleic acid, pave the way for similar precise transformations on this compound itself. mdpi.com
Aerobic oxidation reactions, which use oxygen or air as the ultimate oxidant, are a cornerstone of green chemistry. acs.org Novel catalytic systems are being developed for the oxidation of alcohols, a reaction class relevant to the oleyl backbone. These include ruthenium/TEMPO catalysts and water-soluble palladium-diamine complexes that operate in aqueous biphasic systems, allowing for easy catalyst recycling. acs.org Such systems could be adapted for selective oxidations of derivatives prepared from this compound.
Emerging strategies also include the merger of transition-metal catalysis with visible-light photocatalysis. beilstein-journals.org For example, dual Ni/photoredox catalytic systems are being used for a variety of cross-coupling reactions. beilstein-journals.org The application of such photoredox methods could unlock new reaction pathways for functionalizing the alkyl chain of this compound under mild conditions.
Computational Design of this compound Derivatives
While specific studies on the computational design of this compound derivatives are not widespread, the principles of computational chemistry are poised to make a significant impact in this area. Molecular modeling and simulation techniques can accelerate the discovery and optimization of new molecules by predicting their properties and interactions, thereby reducing the need for extensive trial-and-error laboratory synthesis.
Future research will likely employ computational tools to design this compound derivatives with tailored properties for specific applications. For example, in materials science, quantum mechanics (QM) and molecular dynamics (MD) simulations can be used to predict the mechanical, thermal, and surface properties of polymers modified with different oleyl-derived moieties. aspur.rs This could guide the synthesis of new biomaterials, lubricants, or coatings with enhanced performance.
In the context of biology and drug delivery, computational methods are crucial for designing lipid-based nanocarriers. MD simulations can be used to study how oleyl-conjugated molecules self-assemble into nanoparticles or interact with cell membranes. nih.gov For instance, simulations can elucidate the mechanisms of membrane permeation, helping to design more effective drug delivery vehicles or oligonucleotide conjugates with enhanced cellular uptake. nih.govcsic.esbiorxiv.org Free-energy calculations can predict the binding affinity of oleyl-derived compounds to target proteins or their solubility in biological media, aiding in the development of new therapeutic agents. biorxiv.org
Interdisciplinary Research at the Interface of Chemistry and Biology/Materials Science
The future of this compound chemistry is intrinsically linked with interdisciplinary research, where its unique lipophilic character is harnessed for advanced applications in biology and materials science.
Biology and Drug Delivery: The oleyl chain is a key component in the design of lipid-based drug delivery systems. This compound is used to synthesize novel heterolipids for self-microemulsifying drug delivery systems (SMEDDS), which can enhance the solubility and delivery of poorly water-soluble drugs. nih.govresearchgate.net Another emerging area is the conjugation of oleic acid (often via the reactive oleoyl (B10858665) chloride intermediate) to biomolecules to improve their therapeutic potential. For example, 3'-oleyl-oligonucleotide conjugates have been synthesized to improve the cellular internalization of therapeutic oligonucleotides. csic.es Similarly, oleic acid-conjugated chitosan (B1678972) can self-assemble into nanoparticles capable of encapsulating iron oxide nanoparticles, creating effective probes for magnetic resonance imaging (MRI) and optical imaging in vivo. researchgate.net
Materials Science: In materials science, this compound serves as a versatile reagent for modifying the properties of polymers and surfaces. Its reaction with natural fibers like jute can impart hydrophobicity, enhancing their durability. A significant area of research is the development of self-lubricating biomaterials. Silicone elastomers crosslinked with agents that produce oleyl alcohol as a byproduct exhibit very low coefficients of friction, with potential applications in medical devices like catheters to reduce friction and microbial colonization. bohrium.com The ability of this compound to introduce long, flexible, and unsaturated alkyl chains into various backbones is also exploited in polymer chemistry to create materials with tailored flexibility and durability for industries ranging from packaging to automotive. chemimpex.com Research into corrosion prevention also utilizes oleyl-derived compounds, such as N-b-hydroxyethyl oleyl imidazole, as components in protective coatings for metals. mdpi.com
This cross-pollination of ideas between chemistry, biology, and materials science will continue to drive innovation, leading to the development of sophisticated new materials and therapies based on the this compound scaffold.
Q & A
Q. What are the standard synthesis protocols for oleyl chloride, and how can its purity be validated?
this compound is typically synthesized via the reaction of oleyl alcohol with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Key steps include:
- Maintaining a nitrogen atmosphere to prevent hydrolysis .
- Using stoichiometric excess of the chlorinating agent (e.g., 1.5:1 molar ratio of SOCl₂ to oleyl alcohol) to drive the reaction to completion.
- Purification via vacuum distillation or column chromatography to remove residual reagents. Validation methods :
- FTIR : Confirm the disappearance of the -OH stretch (~3200–3600 cm⁻¹) and appearance of C-Cl (~600–800 cm⁻¹).
- ¹H NMR : Loss of the alcohol proton signal (δ 1.2–1.6 ppm) and presence of acyl chloride protons (δ 2.8–3.2 ppm) .
Q. What safety precautions are critical when handling this compound in laboratory settings?
this compound is moisture-sensitive and corrosive. Essential precautions include:
- Engineering controls : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation .
- Personal protective equipment (PPE) : Wear nitrile gloves (4H®/Silver Shield® recommended) and chemical-resistant aprons (Tychem®) .
- Spill management : Absorb spills with vermiculite or activated carbon, then dispose as hazardous waste (EPA/DEP guidelines) .
- Storage : Keep in amber glass bottles under inert gas (Ar/N₂) at 2–8°C to prevent degradation .
Q. How can researchers confirm successful esterification reactions involving this compound?
Post-reaction analysis should include:
- TLC : Monitor the disappearance of starting materials (e.g., lignin or fatty acids) and formation of ester products .
- Mass spectrometry (ESI-MS or MALDI-TOF) : Detect molecular ion peaks corresponding to the esterified product (e.g., lignin-oleyl ester) .
- DSC/TGA : Assess thermal stability shifts due to ester bond incorporation .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound-mediated esterification of sterically hindered substrates (e.g., lignin)?
Challenges arise due to lignin’s hydroxyl group inaccessibility. Strategies include:
- Pre-activation : Use catalysts like DMAP (4-dimethylaminopyridine) to enhance nucleophilicity .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent diffusion into lignin’s matrix .
- Stepwise functionalization : First esterify lignin with this compound, then epoxidize the double bonds (e.g., using peracetic acid) for further derivatization .
Q. What analytical methods resolve contradictions in reported reaction yields for this compound-based syntheses?
Discrepancies often stem from:
- Moisture contamination : Trace H₂O hydrolyzes this compound, reducing yields. Use Karl Fischer titration to quantify moisture in reagents .
- Side reactions : Monitor for acyl chloride hydrolysis (via FTIR) or olefin isomerization (via GC-MS) .
- Quantitative NMR : Integrate diagnostic peaks (e.g., oleyl protons at δ 5.3 ppm) to calculate conversion rates .
Q. How does this compound function as a surfactant in nanoparticle synthesis, and what parameters control its efficacy?
In nonhydrolytic brookite TiO₂ synthesis, this compound acts as both a surfactant and chloride source:
- Mechanism : Coordinates to Ti⁴⁺, stabilizing anisotropic growth and suppressing aggregation .
- Critical parameters :
- Concentration : 0.1–0.3 mmol this compound per mmol Ti precursor for monodisperse particles .
- Temperature : >280°C promotes ligand decomposition, altering particle morphology .
Methodological Resources
- Synthesis protocols : Refer to nonhydrolytic routes for metal oxides and lignin functionalization .
- Safety guidelines : OSHA 29 CFR 1910.132 (PPE) and NIOSH Control Banding .
- Characterization tools : FTIR, NMR, and mass spectrometry protocols from IUPAC technical reports .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
